molecular formula C12H22N4O2 B15119129 Tert-butyl 5-carbamimidoyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Tert-butyl 5-carbamimidoyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Cat. No.: B15119129
M. Wt: 254.33 g/mol
InChI Key: LRTVXPLELBXLNS-UHFFFAOYSA-N
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Description

Tert-butyl 5-carbamimidoyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a complex organic compound with a unique structure. This compound is part of the pyrrole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of the tert-butyl group and the carbamimidoyl moiety adds to its chemical versatility and potential for various reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-carbamimidoyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include tert-butyl alcohol, carbamimidoyl chloride, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle the specific conditions required for each step. The use of automated systems to control temperature, pressure, and reaction time ensures the consistency and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-carbamimidoyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 5-carbamimidoyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 5-carbamimidoyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
  • Tert-butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
  • Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate

Uniqueness

Tert-butyl 5-carbamimidoyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate stands out due to the presence of the carbamimidoyl group, which imparts unique reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological molecules or other chemical entities .

Properties

Molecular Formula

C12H22N4O2

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl 2-carbamimidoyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C12H22N4O2/c1-12(2,3)18-11(17)16-6-8-4-15(10(13)14)5-9(8)7-16/h8-9H,4-7H2,1-3H3,(H3,13,14)

InChI Key

LRTVXPLELBXLNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2C1)C(=N)N

Origin of Product

United States

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